An In-Depth Technical Guide to (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol Hydrochloride: A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol Hydrochloride: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride (CAS 1449131-16-1) is a chiral heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique three-dimensional structure, combining the strained azetidine ring with a functionalized pyrrolidine moiety, offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its chemical characteristics, synthesis, and burgeoning applications in drug discovery, with a particular focus on its role in the development of novel therapeutics for a range of diseases, including cancer and neurological disorders.
Introduction: The Strategic Value of Azetidine-Pyrrolidine Scaffolds
The confluence of an azetidine and a pyrrolidine ring within a single molecule presents a compelling architectural motif for drug design. Azetidines, as four-membered nitrogen-containing heterocycles, are prized for their ability to impart favorable properties such as improved metabolic stability, enhanced solubility, and reduced lipophilicity. Their inherent ring strain and sp³-rich character provide a unique conformational rigidity that can lead to higher binding affinity and selectivity for biological targets.
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a ubiquitous scaffold found in numerous natural products and FDA-approved drugs. Its stereochemistry and potential for functionalization allow for precise spatial orientation of substituents, which is critical for optimizing interactions with protein binding pockets. The combination of these two rings in (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride offers a versatile platform for generating diverse chemical libraries with significant potential for biological activity. This compound serves as a key intermediate, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is fundamental for its effective application in drug discovery workflows.
| Property | Value |
| CAS Number | 1449131-16-1 |
| Molecular Formula | C₇H₁₅ClN₂O |
| Molecular Weight | 178.66 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | (R)-configuration at the 3-position of the pyrrolidinol ring |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO |
Structural Confirmation: The definitive structure and stereochemistry of (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride are confirmed through a combination of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the connectivity of the atoms and the overall structure of the molecule. Specific chemical shifts and coupling constants will confirm the presence of both the azetidine and pyrrolidine rings and the position of the hydroxyl group. Chiral shift reagents or the synthesis of diastereomeric derivatives can be employed to confirm the (R)-enantiomeric purity.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.
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High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are crucial for determining the enantiomeric excess (e.e.) of the compound, ensuring the desired stereoisomer is the major component.
Synthesis and Manufacturing
The stereoselective synthesis of (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is a critical aspect of its utility. While proprietary methods exist, a general and plausible synthetic strategy involves the coupling of a protected azetidine precursor with a chiral pyrrolidinol synthon, followed by deprotection and salt formation.
Conceptual Synthetic Workflow:
Figure 1: Conceptual workflow for the synthesis of the target compound.
Detailed Protocol (Illustrative):
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Reductive Amination: A protected azetidin-3-one is reacted with (R)-3-hydroxypyrrolidine in a suitable solvent (e.g., methanol, dichloromethane). The resulting imine/enamine intermediate is then reduced in situ using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) to yield the N-protected (R)-1-(azetidin-3-yl)pyrrolidin-3-ol. The choice of protecting group on the azetidine nitrogen (e.g., Boc, Cbz) is crucial for directing the reaction and ensuring stability.
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Deprotection: The protecting group is removed under appropriate conditions. For a Boc group, acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are typically employed. For a Cbz group, hydrogenolysis is a common method.
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Salt Formation: The free base is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether, isopropanol) to precipitate the hydrochloride salt, which often improves the compound's stability and handling properties.
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Purification: The final product is purified by recrystallization or chromatography to achieve the desired level of purity.
Applications in Drug Discovery and Development
The (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride scaffold has been incorporated into a variety of drug candidates across different therapeutic areas, highlighting its versatility.
Oncology
In the field of oncology, this building block is utilized to synthesize potent and selective inhibitors of various kinases, which are key regulators of cancer cell proliferation, survival, and metastasis. The azetidine-pyrrolidine moiety can occupy specific pockets within the kinase active site, leading to enhanced potency and selectivity. For instance, derivatives have been explored as inhibitors of the MEK pathway, which is often dysregulated in various cancers.
Neurological Disorders
The unique conformational properties of this scaffold make it an attractive component for molecules targeting the central nervous system (CNS). The ability to introduce polarity and control the three-dimensional shape is advantageous for crossing the blood-brain barrier and achieving specific interactions with CNS targets. Research has explored the use of azetidinyl-pyrrolidinol derivatives in the development of treatments for neurodegenerative diseases.
Other Therapeutic Areas
The versatility of this chemical scaffold extends to other areas of drug discovery. For example, its incorporation into molecules targeting G-protein coupled receptors (GPCRs) and other enzyme classes is an active area of investigation.
Experimental Protocols
General Analytical HPLC Method for Purity Determination
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A suitable gradient, for example, 5% to 95% B over 10 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at an appropriate wavelength (e.g., 210 nm).
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Injection Volume: 10 µL.
Chiral HPLC Method for Enantiomeric Purity
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Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
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Mobile Phase: A mixture of a polar organic solvent (e.g., isopropanol, ethanol) and a non-polar solvent (e.g., hexane), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
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Flow Rate: Typically 0.5-1.0 mL/min.
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Detection: UV at a suitable wavelength.
Conclusion and Future Perspectives
(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is a testament to the power of scaffold-based drug design. Its unique combination of a strained azetidine ring and a functionalized chiral pyrrolidine offers a rich platform for the development of novel therapeutics. As our understanding of the structure-activity relationships of this scaffold deepens, we can anticipate the emergence of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of this and related building blocks will undoubtedly play a significant role in advancing the frontiers of medicinal chemistry and bringing new medicines to patients in need.
References
- Note: As specific scientific literature detailing the synthesis and biological applications of (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride (CAS 1449131-16-1) is not readily available in the public domain, this guide is based on general principles of medicinal chemistry and information extrapolated from related compounds and supplier data.
